molecular formula C24H40O5 B1668087 (R)-Butaprost CAS No. 69648-38-0

(R)-Butaprost

Cat. No.: B1668087
CAS No.: 69648-38-0
M. Wt: 408.6 g/mol
InChI Key: XRISENIKJUKIHD-LHQZMKCDSA-N
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Description

Butaprost is a synthetic prostaglandin analog that functions as a selective agonist for the prostaglandin E receptor (EP2). It is primarily used in scientific research to study the effects of EP2 receptor activation. Butaprost exhibits an EC50 of 33 nanomolar and a Ki of 2.4 micromolar when interacting with the murine EP2 receptor .

Preparation Methods

Butaprost is synthesized through a series of chemical reactions starting from prostaglandin E1The reaction conditions typically involve the use of protecting groups, selective oxidation, and reduction steps to achieve the desired stereochemistry . Industrial production methods for butaprost are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Butaprost undergoes various chemical reactions, including:

    Oxidation: Butaprost can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in butaprost, leading to different analogs.

    Substitution: Substitution reactions can introduce new functional groups into the butaprost molecule, altering its biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Butaprost has a wide range of scientific research applications, including:

Mechanism of Action

Butaprost exerts its effects by selectively binding to and activating the prostaglandin E receptor (EP2). This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels within the cell, which in turn activates protein kinase A (PKA). The activation of PKA results in the phosphorylation of various target proteins, leading to changes in cell function and gene expression . Butaprost also attenuates fibrosis by hampering the transforming growth factor-beta (TGF-β)/Smad2 signaling pathway .

Comparison with Similar Compounds

Butaprost is often compared with other prostaglandin analogs, such as:

    Prostaglandin F2α (PGF2α): A prostaglandin analog that primarily activates FP receptors.

    Bimatoprost: A prostamide that activates prostamide receptors and has similar effects to butaprost in terms of reducing intraocular pressure.

Butaprost is unique in its selective activation of EP2 receptors and its specific effects on cAMP levels and TGF-β/Smad2 signaling .

Properties

IUPAC Name

methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5/c1-3-14-24(15-9-16-24)22(27)12-8-11-19-18(20(25)17-21(19)26)10-6-4-5-7-13-23(28)29-2/h8,11,18-19,21-22,26-27H,3-7,9-10,12-17H2,1-2H3/b11-8+/t18-,19-,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRISENIKJUKIHD-LHQZMKCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1(CCC1)[C@@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCCCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048993
Record name (R)-Butaprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69648-38-0
Record name Butaprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69648-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butaprost [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069648380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Butaprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTAPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP16WVP23Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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